molecular formula C13H19NO3 B13695497 Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate

Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate

Cat. No.: B13695497
M. Wt: 237.29 g/mol
InChI Key: IZFOPSCNPOGTNF-UHFFFAOYSA-N
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Description

Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by various metal catalysts such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate, often involve large-scale cycloaddition reactions under controlled conditions. The use of eco-friendly and cost-effective catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is unique due to its 1-methylcyclohexyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This structural feature may enhance its binding affinity to specific biological targets, potentially leading to more potent biological activities .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H19NO3/c1-3-16-12(15)10-9-11(17-14-10)13(2)7-5-4-6-8-13/h9H,3-8H2,1-2H3

InChI Key

IZFOPSCNPOGTNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2(CCCCC2)C

Origin of Product

United States

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